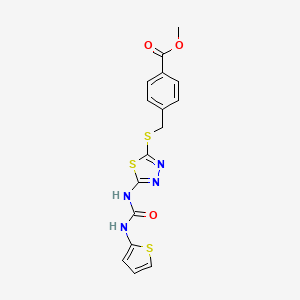
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a hydrazine group attached to an oxolane ring, making it a versatile molecule for chemical synthesis and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available diallylamine.
Ring-Closing Metathesis (RCM): This step involves the formation of the oxolane ring through a ring-closing metathesis reaction.
Hydrazine Addition: Hydrazine is added to the oxolane ring to introduce the hydrazine group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of (3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(3S,4R)-4-Isopropyl-3-methylcyclohexanone: Similar in structure but with different functional groups.
(3S,4R)-4-ALLYL-3-((1S)-1-HYDROXY-2-(PHENYLSELANYL)BUTYL)DIHYDROFURAN-2(3H)-ONE: Another chiral compound with distinct biological activities.
(3S,4R)-3-ETHYL-4-(3H-IMIDAZO[1,2-a]PYRROLO[2,3-e]PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE: A compound with similar stereochemistry but different applications.
Uniqueness
(3S,4R)-4-Hydrazinyloxolan-3-ol;dihydrochloride is unique due to its specific hydrazine group attached to an oxolane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(3S,4R)-4-hydrazinyloxolan-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-6-3-1-8-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H/t3-,4-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFFWLDRYFNDNB-XWJKVJTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2438820.png)


![(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2438824.png)
![N5-(2,4-dimethoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2438827.png)
![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)
![2-(1,3-Dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)ethanesulfonyl fluoride](/img/structure/B2438830.png)
![5-Bromo-7-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B2438831.png)


![5-(3-fluoro-4-methylphenyl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2438837.png)

![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)
![{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE](/img/structure/B2438841.png)
